6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a quinazoline core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with methylsulfonyl chloride under basic conditions to form 4-(methylsulfonyl)piperazine.
Attachment of the Propyl Group: The next step is the alkylation of the piperazine intermediate with 3-bromopropionic acid to introduce the 3-oxopropyl group.
Cyclization to Form the Quinazoline Core: The final step involves the cyclization of the intermediate with an appropriate isatoic anhydride derivative under acidic conditions to form the isoindoloquinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, 6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and quinazoline core allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Known for its potential in medicinal chemistry.
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Studied for cholinesterase inhibition and neuroprotection.
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: A selective PI3Kα inhibitor with potential anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical reactivity and potential biological activity. Its combination of a piperazine ring with a quinazoline core is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H24N4O5S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C23H24N4O5S/c1-33(31,32)25-14-12-24(13-15-25)20(28)10-11-26-21-16-6-2-3-7-17(16)23(30)27(21)19-9-5-4-8-18(19)22(26)29/h2-9,21H,10-15H2,1H3 |
InChI Key |
WXKKERMDRYZKGI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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